1,3-Dipalmitoyl-2-chloropropanediol

Food contaminant analysis GC-MS/MS Analytical reference standards

Co-elution of 2-MCPD and 3-MCPD diesters compromises regulatory compliance testing in edible oils. 1,3-Dipalmitoyl-2-chloropropanediol resolves this with baseline isomer separation. • ≥98% purity; distinct Rt 19.6 min vs 3-MCPD isomer at 18.6 min ensures unambiguous quantification • Essential calibrant for AOCS Cd 29a-13 and validated GC-MS/MS methods; achieves LOQ of 0.01 μg for trace-level 2-MCPD diester detection • Shipped ambient from stock; stable at room temperature for global transit

Molecular Formula C35H67ClO4
Molecular Weight 587.4 g/mol
Cat. No. B589694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dipalmitoyl-2-chloropropanediol
SynonymsHexadecanoic Acid 2-Chloro-1,3-propanediyl Ester;  1,3-Bispalmitoyl-2-chloropropanediol; 
Molecular FormulaC35H67ClO4
Molecular Weight587.4 g/mol
Structural Identifiers
InChIInChI=1S/C35H67ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-32(37)31-33(36)35(39,40)34(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33,39-40H,3-31H2,1-2H3
InChIKeyKHSGNNSVSOVARW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dipalmitoyl-2-chloropropanediol Reference Standard


1,3-Dipalmitoyl-2-chloropropanediol (CAS 169471-41-4) is a synthetic diester of 2-monochloropropanediol (2-MCPD) and palmitic acid, with molecular formula C₃₅H₆₇ClO₄ and molecular weight 587.36 . As a representative 2-MCPD fatty acid ester, this compound serves as a critical analytical reference standard for the detection and quantification of process-induced food contaminants [1]. It belongs to the class of chloropropanediol esters, which are heat-induced contaminants formed during the processing of fat- and salt-containing foodstuffs [1]. The compound is typically a solid at room temperature, soluble in organic solvents such as chloroform and DMSO, and is supplied at ≥98% purity for research use .

Why 2-MCPD Diester Cannot Be Substituted


In the class of MCPD diesters, substitution is not analytically or toxicologically permissible due to pronounced differences between 2-MCPD and 3-MCPD positional isomers. Although both are formed concurrently during food processing, their chromatographic behavior, in vivo proteomic effects, and toxicological profiles diverge significantly [1]. Direct analytical methods that fail to separate 2-MCPD and 3-MCPD esters have been shown to produce inaccurate quantification results, as 2-MCPD ester concentrations can reach up to half those of 3-MCPD esters in food samples [2]. Furthermore, proteomic analyses reveal that the molecular effects of 2-MCPD and 3-MCPD in common target organs overlap minimally, necessitating separate risk assessment and, consequently, distinct analytical reference standards [1]. Substituting 1,3-dipalmitoyl-2-chloropropanediol with 1,2-dipalmitoyl-3-chloropropanediol or other in-class analogs in analytical workflows would therefore compromise both identification accuracy and quantitative reliability.

Quantitative Evidence for 2-MCPD Diester Selection


Chromatographic Separation of MCPD Diester Isomers

1,3-Dipalmitoyl-2-chloropropanediol (2-MCPD diester) exhibits a distinct retention time of 19.6 min on a 30 m × 0.25 mm, 1.0-μm SH-Rxi-1MS capillary column, compared to 18.6 min for 1,2-dipalmitoyl-3-chloropropanediol (3-MCPD diester) under identical GC-MS/MS conditions [1]. This 1.0-minute separation baseline resolves the positional isomers, enabling independent quantification that is impossible with non-discriminatory methods.

Food contaminant analysis GC-MS/MS Analytical reference standards

In Vivo Bioavailability vs Free 2-MCPD

In a 28-day oral toxicity study in rats, equimolar dosing of 1,3-dipalmitoyl-2-chloropropanediol (2-MCPD dipalmitate) produced a distinct proteomic response pattern that closely mirrored that of free 2-MCPD, yet with attenuated potency [1]. Proteomic analyses revealed that the ester form exerts its effects via the same molecular targets as the free compound but with reduced bioavailability, as evidenced by the similarity in protein alteration profiles at equimolar doses [1].

Toxicology Bioavailability Metabolism

Cardiac Proteomic Divergence of 2-MCPD and 3-MCPD

In a 28-day oral feeding study in rats, comprehensive proteomic analyses of cardiac tissue revealed that the degree of effect overlap between 2-MCPD and 3-MCPD was much less pronounced than that between 2-MCPD and its dipalmitate ester [1]. While 2-MCPD dipalmitate induced proteomic alterations that closely resembled those of free 2-MCPD, the overlap with 3-MCPD-induced effects was substantially lower [1].

Toxicoproteomics Cardiotoxicity Mechanism of action

GC-MS/MS Trace Detection Sensitivity

A validated GC-MS/MS method using 1,3-dipalmitoyl-2-chloropropanediol as the reference standard achieved a limit of detection (LOD) of 0.003 μg for 2-MCPD diester and a limit of quantitation (LOQ) of 0.01 μg [1]. This sensitivity, defined by S/N ≥5 for LOD and S/N ≥10 for LOQ, enables the quantification of 2-MCPD esters at sub-ppb levels in complex food matrices [1].

GC-MS/MS Food safety Trace analysis

Acute Toxicity vs Fatty Acid Substitution

While direct acute toxicity data for 1,3-dipalmitoyl-2-chloropropanediol are not available, studies on 3-MCPD fatty acid esters demonstrate that LD₅₀ values vary substantially depending on fatty acid chain length, degree of unsaturation, and substitution position [1]. For example, 1-stearic, 1-oleic, and 1-linoleic acid esters of 3-MCPD exhibit LD₅₀ values of 2973.8, 2081.4, and 2016.3 mg/kg body weight, respectively, in Swiss mice [1].

Acute toxicity Structure-activity relationship Food toxicology

2-MCPD Diester Application Scenarios


2-MCPD Quantification in Edible Oils

1,3-Dipalmitoyl-2-chloropropanediol serves as the primary reference standard for the identification and quantification of 2-MCPD diester contaminants in refined edible oils using GC-MS/MS methods [1]. The compound's distinct retention time (19.6 min) enables baseline separation from the co-occurring 3-MCPD diester isomer (18.6 min), allowing for accurate, isomer-specific quantification that is essential for food safety compliance testing [1]. Laboratories conducting AOCS Official Method Cd 29a-13 or equivalent derivatization-based analyses require this standard for calibration and method validation.

Bioavailability and Metabolism Studies

In vivo toxicological studies examining the metabolic fate and target organ effects of esterified 2-MCPD utilize 1,3-dipalmitoyl-2-chloropropanediol as the prototypical 2-MCPD diester [2]. Proteomic evidence demonstrates that this compound induces protein expression changes that closely parallel those of free 2-MCPD in kidney and liver tissue, albeit with reduced potency consistent with lower oral bioavailability [2]. This standard is therefore indispensable for studies that aim to distinguish the toxicological properties of 2-MCPD esters from those of 3-MCPD esters, which exhibit divergent proteomic effect profiles [3].

Simultaneous MCPD and Glycidyl Ester Analysis

Analytical chemistry laboratories developing and validating methods for the simultaneous determination of 2-MCPD, 3-MCPD, and glycidyl esters in food matrices require 1,3-dipalmitoyl-2-chloropropanediol as one of the essential analyte standards [1]. The validated GC-MS/MS method achieves an LOQ of 0.01 μg for 2-MCPD diester, enabling trace-level quantification necessary for exposure assessment studies and regulatory monitoring programs [1]. Without this specific isomer standard, the method cannot be validated for 2-MCPD ester quantification, leaving a critical gap in food contaminant profiling.

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